molecular formula C14H10ClN3O4 B15284751 N'-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide

N'-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide

Katalognummer: B15284751
Molekulargewicht: 319.70 g/mol
InChI-Schlüssel: DDDBFKIFBREQMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide is a chemical compound with the molecular formula C14H10ClN3O4 It is characterized by the presence of a chlorinated nitrobenzoyl group and a benzenecarboximidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with benzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzenecarboximidamide moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(2-Chloro-4-nitrobenzoyl)oxy]-4-nitrobenzenecarboximidamide
  • 3-bromo-N’-[(2-chloro-4-nitrobenzoyl)oxy]benzenecarboximidamide

Uniqueness

N’-({2-chloro-4-nitrobenzoyl}oxy)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with molecular targets .

Eigenschaften

Molekularformel

C14H10ClN3O4

Molekulargewicht

319.70 g/mol

IUPAC-Name

[(Z)-[amino(phenyl)methylidene]amino] 2-chloro-4-nitrobenzoate

InChI

InChI=1S/C14H10ClN3O4/c15-12-8-10(18(20)21)6-7-11(12)14(19)22-17-13(16)9-4-2-1-3-5-9/h1-8H,(H2,16,17)

InChI-Schlüssel

DDDBFKIFBREQMA-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)/N

Kanonische SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.